molecular formula C24H22N2O3S B2501256 2-(4-benzoylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477539-25-6

2-(4-benzoylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2501256
CAS No.: 477539-25-6
M. Wt: 418.51
InChI Key: FTQQULVNFUBTOY-UHFFFAOYSA-N
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Description

This compound belongs to the cyclohepta[b]thiophene-3-carboxamide family, characterized by a seven-membered cycloheptane ring fused with a thiophene moiety. The core structure is substituted at position 2 with a 4-benzoylbenzamido group and at position 3 with a carboxamide group.

Properties

IUPAC Name

2-[(4-benzoylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c25-22(28)20-18-9-5-2-6-10-19(18)30-24(20)26-23(29)17-13-11-16(12-14-17)21(27)15-7-3-1-4-8-15/h1,3-4,7-8,11-14H,2,5-6,9-10H2,(H2,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQQULVNFUBTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group at position 3 and the benzamido group at position 2 serve as key sites for nucleophilic substitution:

  • Benzylation : Reaction with benzyl bromides in DMF yields benzylamine derivatives. For example, coupling with 4-fluorobenzyl bromide produces a substituted benzylamine analog with retained antiproliferative activity (GI<sub>50</sub> = 0.69 μM in CAKI-1 cells) .

  • Acylation : Treatment with acid chlorides (e.g., 4-cyanobenzoyl chloride) in pyridine generates substituted benzamide derivatives. This reaction is critical for introducing electron-withdrawing groups that enhance tubulin polymerization inhibition .

Key Conditions :

Reaction TypeReagents/ConditionsProductBiological Activity (IC<sub>50</sub> or GI<sub>50</sub>)
BenzylationBenzyl bromide, DMF, 80°C, 12hBenzylamine derivativesGI<sub>50</sub> = 0.69–2.27 μM
AcylationAcid chloride, pyridine, 80°C, 6hSubstituted benzamidesIC<sub>50</sub> (tubulin) = 1.1–15 μM

Oxidation and Reduction Reactions

The thiophene ring and amide functionalities participate in redox reactions:

  • Thiophene Oxidation : Treatment with hydrogen peroxide converts the thiophene ring to sulfoxides or sulfones, altering electron density and bioactivity.

  • Carboxamide Reduction : LiAlH<sub>4</sub> reduces the carboxamide to a primary amine, enabling further derivatization (e.g., urea formation) .

Mechanistic Insights :

  • Oxidation of the thiophene sulfur disrupts π-conjugation, reducing antiproliferative potency .

  • Reduction of the carboxamide group is regioselective, preserving the cyclohepta[b]thiophene scaffold .

Cyclization and Ring-Opening Reactions

The cycloheptane ring undergoes strain-driven transformations:

  • Acid-Catalyzed Cyclization : Heating with acetic anhydride induces cyclization to tricyclic oxazinone derivatives, though yields are low (19%) .

  • Enzymatic Ring-Opening : Soluble epoxide hydrolase (sEH) catalyzes hydrolysis of the fused cycloheptane ring in vivo, generating diol metabolites.

Representative Data :

Cyclization MethodProductYieldBioactivity Change
Acetic anhydride, 100°CTricyclic oxazinone19%Loss of tubulin inhibition
sEH-mediated hydrolysisDiol metaboliteN/AReduced cytotoxicity (LC<sub>50</sub> > 100 μM)

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Reaction with aryl boronic acids at position 5 of the thiophene core introduces aryl groups, enhancing solubility and target affinity .

  • Buchwald-Hartwig Amination : Amination at position 2 improves interactions with the colchicine binding site of tubulin .

Catalytic Systems :

Coupling TypeCatalyst/BaseApplications
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Introduces electron-deficient aryls
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XPhosEnhances antiproliferative activity

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

  • Tubulin Polymerization Inhibition : Derivatives with electron-withdrawing benzamides (e.g., 4-cyano) show IC<sub>50</sub> values as low as 1.1 μM .

  • Antiproliferative Activity : Benzyl urea analogs induce G<sub>2</sub>/M cell cycle arrest (EC<sub>50</sub> = 2.01 μM in OVACAR-4 cells) and caspase-3/8/9 activation .

Structure-Activity Relationship (SAR) Highlights :

Modification SiteEffect on Activity
Cycloheptane ringEssential for tubulin binding; removal abolishes activity
Thiophene oxidationReduces potency (GI<sub>50</sub> increases 10-fold)
Benzamide substitutionElectron-withdrawing groups enhance IC<sub>50</sub>

This compound’s reactivity profile underscores its versatility as a scaffold for anticancer drug development, particularly in targeting tubulin and sEH. Further optimization of substituents and catalytic systems could yield derivatives with improved pharmacokinetics and selectivity.

Scientific Research Applications

Structural Characteristics

The molecular formula of 2-(4-benzoylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is C24H22N2O3S, with a molecular weight of 418.51 g/mol. The compound features a cycloheptathiophene core that is substituted with a benzoylbenzamido group and a carboxamide functional group. These structural elements contribute to its reactivity and biological activity.

Anticancer Properties

Research indicates that thiophene-based compounds exhibit significant biological activities, particularly in anticancer applications. Compounds similar to This compound have been shown to act as agonists for the stimulator of interferon genes (STING), which plays a vital role in immune response activation. This suggests potential therapeutic applications in cancer treatment by enhancing immune responses against tumors .

Anti-inflammatory Effects

In addition to anticancer properties, derivatives of this compound may also possess anti-inflammatory effects. The ability to modulate immune responses could be leveraged in developing treatments for inflammatory diseases .

Interaction Studies

Understanding how This compound interacts with biological targets is crucial for its application in drug development. Preliminary studies suggest effective binding to STING proteins, triggering downstream signaling pathways associated with immune responses . Techniques such as molecular docking and biophysical assays are employed to evaluate these interactions comprehensively.

Mechanism of Action

The mechanism of action of 2-(4-benzoylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name / ID Substituent at Position 2 Substituent at Position 3 Molecular Weight (g/mol) Key Activity / Application Source Evidence
Target Compound : 2-(4-Benzoylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide 4-Benzoylbenzamido Carboxamide ~452.5 (estimated) Not explicitly stated; structural analog N/A
Compound 31 3,4-Dimethoxybenzamido Pyridin-2-yl carboxamide 452.16 Allosteric HIV-1 RNase H inhibitor [4]
Compound 43 2-Methoxybenzamido 4-Fluorophenyl carboxamide ~424.4 (estimated) Anti-influenza activity [7]
Compound 90 3-(4-Chlorophenyl)ureido Methyl group (epimino derivative) 391.10 (free base) Phenotypic optimization (zebrafish assays) [1]
Compound 92a 2-Cyanoacetamido Carboxamide ~239.3 (estimated) Antioxidant (DPPH/NO scavenging) [5]
Ethyl 2-(4-Nitrobenzamido) Derivative 4-Nitrobenzamido Ethyl ester 388.44 No activity reported (structural precursor) [8]
Key Observations:

Ureido derivatives (e.g., Compound 90) prioritize hydrogen bonding, critical for target engagement in phenotypic assays .

Biological Activity Correlations: Antiviral Activity: Compounds with aromatic carboxamide groups (e.g., pyridin-2-yl in Compound 31) show enhanced binding to viral enzymes like HIV-1 RNase H . Antioxidant Activity: Polar groups (e.g., cyanoacetamido in Compound 92a) improve free radical scavenging by enhancing electron donation .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Methoxy-substituted derivatives (e.g., Compound 31) exhibit improved aqueous solubility compared to nitro- or benzoyl-substituted analogs due to reduced hydrophobicity .
  • Metabolic Stability : The carboxamide group at position 3 (common across analogs) enhances metabolic stability relative to ester derivatives (e.g., ethyl ester in ).

Biological Activity

The compound 2-(4-benzoylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is part of a class of thiophene derivatives that have garnered attention for their potential biological activities, particularly in the field of anticancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a cyclohepta[b]thiophene core with a benzoylbenzamido substituent and a carboxamide group. This unique configuration may contribute to its biological properties.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative potential of cyclohepta[b]thiophene derivatives. For instance, a related compound demonstrated significant growth inhibition in various cancer cell lines:

Cell Line GI50 (µM) Comparison
A549 (Lung)2.01Nocodazole: 22.28
OVACAR-42.27Nocodazole: 20.75
CAKI-10.69Nocodazole: 1.11
T47D0.362Nocodazole: 81.283

These findings suggest that compounds with similar structures to This compound may exhibit potent anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction .

The proposed mechanisms of action for these compounds include:

  • Tubulin Polymerization Inhibition : The ability to disrupt microtubule dynamics is a common pathway for anticancer agents. Studies indicate that related thiophene derivatives inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
  • Induction of Apoptosis : Evidence from cell-based assays shows that these compounds can activate caspases (3, 8, and 9), which are crucial for the apoptotic pathway .

Case Studies

  • In Vitro Studies : In a study evaluating the cytotoxicity of various thiophene derivatives against human cancer cell lines (e.g., HepG2 and MCF-7), it was found that certain derivatives significantly enhanced the efficacy of existing chemotherapeutics like sorafenib by lowering its IC50 from 3.9 µM to 0.5 µM when combined with these thiophenes .
  • In Vivo Efficacy : Further investigations in murine models demonstrated that these compounds not only reduced tumor growth but also exhibited minimal cytotoxicity towards normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-benzoylbenzamido)-cyclohepta[b]thiophene-3-carboxamide?

  • Methodological Answer : Synthesis involves multi-step reactions, typically starting with the functionalization of the cyclohepta[b]thiophene core. Key steps include:

Acylation : Reacting the thiophene-3-carboxamide precursor with 4-benzoylbenzoyl chloride in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen, using triethylamine (TEA) as a catalyst to neutralize HCl byproducts .

Purification : Post-reaction, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. Purify via column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol .
Critical Parameters :

  • Temperature control (0–25°C) to minimize side reactions.

  • Solvent choice affects reaction kinetics; DMF enhances solubility of polar intermediates .

    • Table 1 : Representative Reaction Conditions and Yields
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Acylation4-Benzoylbenzoyl chloride, TEA, DCM, 0°C → 25°C68–72≥95%
PurificationSilica gel (hexane:EtOAc 3:1)8598%

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions on the cycloheptathiophene core. Key signals include:
  • Thiophene protons (δ 6.8–7.5 ppm).
  • Benzoyl carbonyl (δ 167–170 ppm in ¹³C) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₇H₂₃N₂O₃S: 479.1334) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers address low synthetic yields during the acylation step?

  • Methodological Answer : Low yields often arise from steric hindrance at the 3-carboxamide position or competing side reactions. Mitigation strategies include:

Pre-activation of the carbonyl : Use coupling agents like HATU or EDCI to facilitate amide bond formation .

Solvent Optimization : Switch to DMF for improved solubility of bulky intermediates .

Design of Experiments (DoE) : Systematically vary temperature, stoichiometry, and solvent polarity using computational tools (e.g., ICReDD’s reaction path search methods) to identify optimal conditions .

Q. How should contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) be resolved?

  • Methodological Answer : Discrepancies may stem from structural analogs with varying substituents or assay conditions. To resolve:

Comparative SAR Analysis : Test derivatives with controlled modifications (e.g., replacing benzoyl with ethylsulfonyl groups) to isolate pharmacophores .

Standardized Assays : Re-evaluate activity under consistent conditions (e.g., MIC for antimicrobials vs. IC₅₀ for cancer cells) .
Example : Ethylsulfonyl analogs show enhanced anti-tubercular activity (MIC = 1.56 µg/mL) but reduced cytotoxicity against HepG2 cells (IC₅₀ > 50 µg/mL) due to differential target engagement (e.g., Pks13 inhibition vs. kinase modulation) .

Q. What strategies improve the compound’s bioavailability and pharmacokinetic profile?

  • Methodological Answer :
  • Solubility Enhancement : Introduce polar groups (e.g., sulfonamides or carboxylates) or formulate as nanoparticles .

  • Metabolic Stability : Replace labile esters (e.g., ethyl groups) with tert-butyl or cyclopropyl moieties to reduce hepatic clearance .

  • In Silico Modeling : Use tools like SwissADME to predict logP and permeability, guiding structural tweaks .

    • Table 2 : Substituent Effects on Bioactivity
SubstituentBioactivity (IC₅₀/MIC)Solubility (mg/mL)Reference
4-BenzoylIC₅₀ = 12 µM (HepG2)0.15
4-EthylsulfonylMIC = 1.56 µg/mL (M. tuberculosis)0.45

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s stability under acidic conditions?

  • Methodological Answer : Stability variations may arise from differences in functional groups or analytical methods.

Stress Testing : Replicate conditions (e.g., pH 1.2 HCl, 37°C) and monitor degradation via HPLC. For example, benzoyl analogs degrade ≥20% in 6 hours, while sulfonamide derivatives remain stable .

Mechanistic Studies : Use LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) and adjust protective groups accordingly .

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